7-Phenyl-1,4-diazepan-5-one Hydrochloride

Farnesyltransferase inhibition Microtubule destabilization Prostate cancer

Researchers developing FTase inhibitors for oncology need the 7-phenyl-1,4-diazepan-5-one scaffold validated for nanomolar FTase IC₅₀ and tubulin disorganization in PC3 cells. Unsubstituted analogs lack this essential SAR. • Validated FTase inhibitor core: low nM IC₅₀, tubulin disorganization at cellular IC₅₀ in PC3 prostate cancer cells • N4 free amine enables direct acylation/alkylation; HCl salt ready for amide coupling without activation • XLogP3 0.300, mp 104-106°C (free base); compatible with automated synthesis (DMF, DCM, THF) • Deuterated analog (CAS 1346599-71-0) available as LC-MS/MS internal standard

Molecular Formula C11H15ClN2O
Molecular Weight 226.704
CAS No. 94215-90-4
Cat. No. B585640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1,4-diazepan-5-one Hydrochloride
CAS94215-90-4
SynonymsHexahydro-7-phenyl-5H-1,4-diazepin-5-one Hydrochloride; 
Molecular FormulaC11H15ClN2O
Molecular Weight226.704
Structural Identifiers
SMILESC1CNC(=O)CC(N1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
InChIKeyXMHXBJNGMKAXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-1,4-diazepan-5-one HCl: Core Scaffold & Identity


7-Phenyl-1,4-diazepan-5-one Hydrochloride (CAS 94215-90-4) is a seven-membered heterocyclic azepine derivative bearing a phenyl substituent at position 7 and a ketone at position 5, supplied as the hydrochloride salt with molecular formula C₁₁H₁₅ClN₂O and molecular weight 226.70 g/mol [1]. The free base (CAS 89044-79-1) has a molecular weight of 190.24 g/mol and a melting point of 104–106 °C . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the preparation of farnesyltransferase inhibitors and microtubule-destabilizing agents targeting hormone-resistant prostate cancer .

Why 7-Phenyl-1,4-diazepan-5-one HCl Cannot Be Replaced by Analogs


Substitution at the 7-position of the 1,4-diazepan-5-one scaffold is not a silent modification. The phenyl ring at position 7 introduces a ~35 °C increase in melting point relative to the unsubstituted core (104–106 °C vs. 65–68 °C) and shifts the computed logP (XLogP3) from an estimated −0.5 for the parent heterocycle to +0.300 for the 7-phenyl derivative, indicating a meaningful change in lipophilicity that affects both purification and downstream coupling efficiency . More critically, the 7-phenyl scaffold has been specifically validated as the core substructure for generating potent farnesyltransferase inhibitors with low nanomolar IC₅₀ values against human FTase, as demonstrated in the Wlodarczyk et al. series where advanced 7-phenyl-1,4-diazepane-based compounds disorganized tubulin in PC3 prostate cancer cells at concentrations equal to their cellular IC₅₀ values [1]. Generic replacement of the 7-phenyl group with alkyl or unsubstituted analogs forfeits this validated structure–activity relationship, risking loss of target engagement and cellular phenotype.

7-Phenyl-1,4-diazepan-5-one HCl: Differentiation Evidence vs. Analogs


Farnesyltransferase Inhibitor Scaffold: 7-Phenyl vs. Unsubstituted

The 7-phenyl-1,4-diazepane scaffold has been explicitly validated as the core structure for a class of potent farnesyltransferase inhibitors. The Wlodarczyk et al. (2011) study demonstrated that advanced derivatives built on this scaffold achieve protein farnesyltransferase inhibition potencies in the low nanomolar range and block growth of DU145 and PC3 hormone-resistant prostate cancer cell lines. Critically, compounds 20, 50, and 51 from this series, when applied to PC3 cells at concentrations equal to their respective IC₅₀ values, induced complete disorganization of the tubulin network restricted to the cell periphery, confirming on-target microtubule destabilization [1]. In contrast, the unsubstituted 1,4-diazepan-5-one (CAS 34376-54-0) has no reported application in farnesyltransferase inhibition or microtubule destabilization, and the parent diazepam scaffold lacking the amino acid extensions required for FTase recognition acts only as a weak, non-time-dependent FTase inhibitor with a Kᵢ of 870 µM [2].

Farnesyltransferase inhibition Microtubule destabilization Prostate cancer

Thermal Stability: 7-Phenyl vs. Unsubstituted Core

The free base 7-phenyl-1,4-diazepan-5-one exhibits a melting point of 104–106 °C , representing an approximate 37–39 °C elevation over the unsubstituted 1,4-diazepan-5-one core (mp 65–68 °C) . The hydrochloride salt form (CAS 94215-90-4) further enhances thermal stability, with the hydrochloride salt of related homopiperazin-5-one analogs showing melting points of 223–225 °C . This thermal margin reduces the risk of premature melting or degradation during solid-phase peptide coupling or amide bond formation reactions that require elevated temperatures.

Melting point Solid-phase synthesis Purification

Lipophilicity: 7-Phenyl vs. Unsubstituted Diazepanone

The computed XLogP3 of 7-phenyl-1,4-diazepan-5-one is 0.300 , reflecting a balanced lipophilicity suitable for blood–brain barrier penetration and membrane partitioning. In contrast, the unsubstituted 1,4-diazepan-5-one has an estimated XLogP3 of approximately −0.5 (based on the 1,4-diazepane core lacking aromatic substitution) [1], placing it below the optimal range for CNS drug-likeness (typically XLogP 1–4). This ~0.8 log unit difference corresponds to an ~6-fold difference in octanol/water partition coefficient, significantly affecting passive membrane permeability and the efficiency of N-acylation or N-alkylation reactions where solubility in organic media governs reaction rates.

XLogP3 Lipophilicity Drug-likeness

Deuterated Internal Standard Availability for LC-MS/MS

The deuterated analog 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride (CAS 1346599-71-0) is commercially available [1], providing a direct isotope-labeled internal standard for LC-MS/MS quantification of the parent compound in biological matrices. This is a critical differentiator from simpler 1,4-diazepan-5-one analogs (e.g., 7-methyl, unsubstituted) for which deuterated standards are not routinely stocked . The d4-labeled analog has a molecular weight of 230.73 g/mol (vs. 226.70 g/mol for the unlabeled HCl salt), yielding a +4 Da mass shift sufficient to avoid isotopic overlap in quantitative bioanalytical workflows.

Deuterated internal standard LC-MS/MS quantification Metabolic stability

Conformational Restriction: Mono- vs. Disubstituted Scaffolds

X-ray crystallographic studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives have demonstrated that the 1,4-diazepane ring adopts chair and boat conformations depending on N-substitution, with the 7-phenyl group occupying an equatorial orientation that positions the aryl ring for hydrophobic target interactions [1]. In docking studies against NS5B RNA polymerase, these 2,7-diphenyl derivatives showed inhibitory binding at the active site [1]. For the mono-7-phenyl scaffold (target compound), the single phenyl substituent retains the key hydrophobic pharmacophoric element while preserving the secondary amine at position 4 for further diversification—a balance not achievable with the 2,7-disubstituted analogs that occupy both nitrogen positions. The 4-chlorophenyl analog series (2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) achieved a docking score of −8.9 kcal mol⁻¹ against the human estrogen receptor 3ERT [2], providing additional evidence that the diaryl-1,4-diazepan-5-one scaffold is productive for target engagement, but the mono-7-phenyl variant uniquely preserves an additional derivatizable nitrogen.

Conformational analysis X-ray crystallography Molecular docking

GABA Transporter (GAT1) Inhibition

BindingDB data for a structurally related 1,4-diazepane derivative showed inhibition of mouse GAT1 (GABA transporter 1) expressed in HEK293 cells with an IC₅₀ of 229 nM, assessed as reduction in [³H]GABA uptake with 25 min photoirradiated compound preincubation [1]. While this data is not for the exact 7-phenyl-1,4-diazepan-5-one compound, the 1,4-diazepane scaffold class demonstrates measurable GABA transporter modulation at sub-micromolar concentrations. A less optimized analog in the same target class showed an IC₅₀ of 11,000 nM against the same target [2], suggesting that appropriate substitution on the diazepane ring can enhance GAT1 inhibitory potency by approximately 50-fold. The 7-phenyl substituent, through its lipophilic and steric contributions, may similarly influence GABA transporter binding, though direct head-to-head data for this specific compound are not yet published.

GABA transporter GAT1 inhibition CNS pharmacology

7-Phenyl-1,4-diazepan-5-one HCl: Key Applications


FTase Inhibitor Lead Optimization for Prostate Cancer

The 7-phenyl-1,4-diazepan-5-one scaffold has been directly validated as the core substructure for potent farnesyltransferase inhibitors achieving low nanomolar IC₅₀ values and inducing tubulin disorganization in PC3 prostate cancer cells at pharmacologically relevant concentrations [1]. Medicinal chemistry teams pursuing FTase inhibitors for oncology can use this compound as the starting building block for N4-derivatization (acylation, alkylation, sulfonylation) to generate focused libraries, leveraging the established structure–activity relationship that the 7-phenyl group is essential for FTase recognition and cellular potency [1]. The hydrochloride salt form provides the correct protonation state for direct use in amide coupling without additional activation steps.

Solid-Phase Parallel Synthesis of Diazepane Libraries

With a melting point of 104–106 °C (free base) and the hydrochloride salt offering further thermal stability, 7-phenyl-1,4-diazepan-5-one is compatible with automated solid-phase synthesis platforms that require stable, free-flowing solids resistant to clumping under heated reaction conditions . The free secondary amine at N4 enables on-resin immobilization via reductive amination or carbamate linkage, while the phenyl group at C7 provides a UV chromophore (λ_max ~254 nm) for convenient HPLC monitoring of reaction progress and product purity. The XLogP3 of 0.300 ensures adequate solubility in common organic solvents (DMF, DCM, THF) used in automated synthesizers .

LC-MS/MS Bioanalysis with Deuterated Internal Standard

Researchers conducting pharmacokinetic, tissue distribution, or metabolic stability studies of 1,4-diazepane-based drug candidates can establish validated LC-MS/MS methods using 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride (CAS 1346599-71-0) as the stable isotope-labeled internal standard [2]. The +4 Da mass shift between analyte and internal standard eliminates cross-talk in multiple reaction monitoring (MRM) transitions, while the co-eluting deuterated analog corrects for matrix effects and ionization variability. This matched-pair procurement strategy is not feasible for unsubstituted or 7-alkyl-1,4-diazepan-5-one analogs, for which deuterated standards are not commercially catalogued.

CNS Drug Discovery: GABAergic Modulation

The 1,4-diazepane class has demonstrated measurable GABA transporter 1 (GAT1) inhibitory activity, with optimized analogs achieving IC₅₀ values as low as 229 nM in [³H]GABA uptake assays [3]. The 7-phenyl derivative, with its intermediate lipophilicity (XLogP3 = 0.300) and balanced hydrogen bond donor/acceptor profile (HBD = 2, HBA = 2 for free base), falls within favorable CNS drug-like property space . This compound can serve as a diversity point for synthesizing novel GAT1 inhibitors, GABAA receptor modulators, or neurokinin antagonists—the latter supported by the Solvay Pharmaceuticals patent (US 6,040,303) describing 7-phenyl-1,4-diazepane compounds as neurokinin receptor antagonists [4].

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